5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride
Overview
Description
5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride is a chemical compound with a complex structure, characterized by the presence of a sulfonyl chloride group, an ethoxy group, and a dimethyl-ureido group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ureido Group: The dimethyl-ureido group can be introduced by reacting a suitable amine with dimethyl carbonate under controlled conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an appropriate alkylating agent.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the intermediate compound with chlorosulfonic acid or another sulfonylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous base (e.g., sodium hydroxide)
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acid: Formed by hydrolysis
Scientific Research Applications
5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride depends on its reactivity and the nature of its interactions with other molecules. The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows the compound to modify other molecules by forming covalent bonds, which can alter their chemical and biological properties.
Comparison with Similar Compounds
Similar Compounds
5-(3,3-Dimethyl-ureido)-naphthalene-1-sulfonyl chloride: Similar structure but with a naphthalene ring instead of a benzene ring.
4-(3,3-Dimethyl-ureido)-2-methyl-benzenesulfonyl chloride: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness
5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the ethoxy group plays a crucial role in the desired chemical or biological activity.
Properties
IUPAC Name |
5-(dimethylcarbamoylamino)-2-ethoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S/c1-4-18-9-6-5-8(13-11(15)14(2)3)7-10(9)19(12,16)17/h5-7H,4H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEJPGJBEGCJLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)N(C)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374442 | |
Record name | 5-[(Dimethylcarbamoyl)amino]-2-ethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680618-14-8 | |
Record name | 5-[[(Dimethylamino)carbonyl]amino]-2-ethoxybenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=680618-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(Dimethylcarbamoyl)amino]-2-ethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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